molecular formula C14H12ClNOS B2843373 3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 399043-34-6

3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Cat. No. B2843373
CAS RN: 399043-34-6
M. Wt: 277.77
InChI Key: YOLMMCXSTIHBBG-UHFFFAOYSA-N
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Description

The compound “3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine” is a complex organic molecule that contains a cyclopenta[b]thiophen ring, a chlorobenzoyl group, and an amine group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, amines can generally be synthesized through nucleophilic substitution reactions where ammonia or another amine reacts with a suitable electrophile . Thiophenes can be synthesized through several methods, including the Gewald Reaction and the Paal-Knorr Thiophene Synthesis .


Molecular Structure Analysis

The molecule likely has a planar structure due to the presence of the aromatic thiophene ring. The amine group (-NH2) is a primary amine, meaning it has one alkyl group attached to the nitrogen atom .


Chemical Reactions Analysis

Amines are known to be good nucleophiles and can participate in a variety of reactions, including alkylation, acylation, and reactions with acids to form salts .


Physical And Chemical Properties Analysis

Amines are generally weak bases due to the lone pair of electrons on the nitrogen atom . The presence of the chlorobenzoyl group may influence the compound’s reactivity and polarity.

Scientific Research Applications

Synthesis and Biological Applications

  • Antimicrobial and Analgesic Activity

    A study by Kumara et al. (2009) focuses on the synthesis of benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles. These compounds, derived from 3-chlorobenzo[b]thiophene precursors, were screened for their antimicrobial and analgesic activities. The research highlights the versatility of benzo[b]thiophene derivatives in medicinal chemistry, providing a basis for further exploration of their therapeutic potential (Kumara et al., 2009).

  • Synthetic Pathways and Chemical Transformations

    The work by Androsov (2008) illustrates the chemical transformation capabilities of thiophene derivatives, including ring-opening reactions and the formation of new compounds through interactions with secondary amines. This research contributes to the understanding of how thiophene-based compounds can be manipulated in synthetic organic chemistry to produce a wide array of novel molecules with potential application in drug discovery and material science (Androsov, 2008).

  • Novel Biheterocycles with Expected Biological Activity

    Naganagowda and Padmashali (2010) investigated the reactivity of 3-chlorobenzothiophene-2-carbonylisothiocyanate with various nucleophiles. This study led to the synthesis of noncondensed heterocyclic compounds featuring different nuclei such as thiourea, triazole, oxazole, thiazole, and benzoxazole, alongside the benzo[b]thiophene nucleus. The newly synthesized compounds were evaluated for antimicrobial, analgesic, and anti-inflammatory activities, demonstrating the potential of 3-chlorobenzothiophene derivatives in developing novel therapeutic agents (Naganagowda & Padmashali, 2010).

  • Allosteric Modulators of the A1 Adenosine Receptor

    Romagnoli et al. (2015) focused on the synthesis of 2-amino-3-aroyl thiophene derivatives, investigating their function as allosteric modulators of the adenosine A1 receptor. This research is particularly noteworthy for demonstrating how modifications to the thiophene scaffold can influence biological activity, offering insights into the design of novel therapeutics targeting the adenosine receptor (Romagnoli et al., 2015).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given its complex structure, it may have interesting reactivity or potential uses in materials science or medicinal chemistry .

properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(3-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNOS/c15-9-4-1-3-8(7-9)13(17)12-10-5-2-6-11(10)18-14(12)16/h1,3-4,7H,2,5-6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLMMCXSTIHBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)C3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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